UCSF924 -

UCSF924

Catalog Number: EVT-2909436
CAS Number:
Molecular Formula: C20H22N2O2
Molecular Weight: 322.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

UCSF924 was developed as part of research initiatives aimed at exploring dopamine receptor interactions and their implications in neuropharmacology. The compound falls under the classification of synthetic organic compounds, specifically within the subclass of benzazepines, which are known for their diverse biological activities. Its chemical formula is C20H22N2O2, and it has a molecular weight of approximately 322.4 grams per mole .

Synthesis Analysis

Methods and Technical Details

The synthesis of UCSF924 involves several key steps that utilize various organic chemistry techniques. Initially, the synthesis begins with the preparation of 1-phenylbenzazepine derivatives. The process includes:

  1. Epoxide Formation: Starting materials are reacted to form epoxides, which are crucial intermediates in this synthetic pathway.
  2. Ring Opening Reactions: The epoxides undergo nucleophilic attack by amines to form amino alcohols, often facilitated by Lewis acids or lithium salts to improve yields due to steric hindrance .
  3. Cyclization: Acid-catalyzed cyclization of these intermediates leads to the formation of the benzazepine framework.
  4. Functional Group Modifications: Subsequent reactions include methylation and halogenation to introduce various substituents that enhance the binding affinity for dopamine receptors.

These methods have been refined to optimize yield and selectivity for the desired pharmacological activity.

Molecular Structure Analysis

Structure and Data

The molecular structure of UCSF924 features a complex arrangement typical of benzazepine derivatives. Key structural characteristics include:

  • Core Structure: The compound contains a benzene ring fused with a seven-membered azepine ring.
  • Substituents: Various substituents on the phenyl and azepine rings influence its interaction with dopamine receptors.

The structural data can be summarized as follows:

  • Molecular Formula: C20H22N2O2
  • Molecular Weight: 322.4 g/mol
  • LogP: 3.3, indicating moderate lipophilicity .
Chemical Reactions Analysis

Reactions and Technical Details

UCSF924 participates in several chemical reactions that are critical for its pharmacological profile:

  • Binding Assays: Radioligand binding assays have been utilized to evaluate its affinity for DRD4, confirming its status as a selective agonist.
  • Modification Reactions: The compound can undergo various modifications such as methylation or halogenation, which can alter its pharmacokinetic properties and receptor selectivity.

These reactions are essential for understanding how structural changes can impact biological activity.

Mechanism of Action

Process and Data

UCSF924 acts primarily as an agonist at the dopamine D4 receptor. Upon binding to this receptor, it initiates a conformational change that activates intracellular signaling pathways typically associated with GPCR activation. This mechanism involves:

  1. Receptor Activation: Binding leads to G protein activation, which subsequently influences downstream signaling cascades.
  2. Physiological Effects: The activation of DRD4 is linked to various neurological effects, including modulation of mood and cognition.

Data from pharmacological studies indicate that UCSF924's potency allows it to effectively stimulate DRD4 at low concentrations, making it a valuable tool for studying dopamine-related pathways .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

UCSF924 exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a solid at room temperature.
  • Solubility: Soluble in DMSO and physiological saline formulations at concentrations exceeding 2.5 mg/mL .
  • Stability: The compound is stable under standard laboratory conditions but should be stored appropriately to prevent degradation.

These properties are essential for its application in laboratory settings.

Applications

Scientific Uses

UCSF924 is primarily utilized in research settings focused on neuropharmacology and drug development. Its applications include:

  • Pharmacological Studies: Investigating the role of dopamine D4 receptors in various physiological processes.
  • Drug Development: Serving as a lead compound for developing new therapeutics targeting dopaminergic systems.
  • Behavioral Research: Exploring the effects of DRD4 modulation on behavior and cognition in model organisms.
Discovery and Rationale for Targeted Dopamine Receptor Modulation

Historical Context of Dopamine Receptor Subtype-Specific Drug Development

The development of dopamine receptor pharmacology has evolved through distinct eras marked by increasing molecular precision. The accidental discovery of chlorpromazine in 1950 initiated the first generation of antipsychotics, but these compounds acted broadly across monoaminergic systems [3]. For decades, pharmacological agents targeting dopamine receptors lacked subtype selectivity, with first-generation antipsychotics primarily blocking D2-like receptors (D2R, D3R, and D4R) indiscriminately. This non-selective approach caused substantial off-target effects while providing limited therapeutic efficacy for core cognitive and negative symptoms of neuropsychiatric disorders. The seminal classification of dopamine receptors into D1-like (D1, D5) and D2-like (D2, D3, D4) families in the 1980s represented a conceptual breakthrough, revealing distinct signaling properties—D1 receptors activate adenylyl cyclase while D2 receptors inhibit it [5] [6]. Molecular cloning of the DRD4 receptor subtype in the early 1990s revealed its unique genetic architecture, including a polymorphic variable number tandem repeat (VNTR) sequence in the third intracellular loop that distinguished it pharmacologically from other D2-like receptors [10]. This discovery catalyzed efforts to develop subtype-selective agents targeting DRD4 specifically.

Table 1: Historical Milestones in Dopamine Receptor-Targeted Drug Development

YearDiscoverySignificance
1950Synthesis of chlorpromazineFirst antipsychotic with dopamine receptor affinity
1975Correlation of D2 blockade with antipsychotic efficacyEstablished D2 as primary therapeutic target
1991Cloning of DRD4 receptorRevealed distinct receptor subtype
2000Identification of DRD4 genetic variantsLinked polymorphisms to neuropsychiatric conditions
2021High-resolution DRD4 structureEnabled structure-based drug design

Identification of DRD4 as a Therapeutic Target in Neuropsychiatric Disorders

DRD4 emerged as a promising therapeutic target due to its distinctive neuroanatomical distribution and functional roles. Unlike the widely distributed D2 receptor, DRD4 exhibits selective enrichment in brain regions governing cognition, emotion, and attention—particularly the prefrontal cortex, amygdala, hippocampus, and hypothalamus [5] [10]. This localization pattern suggested specific roles in modulating cortical networks and emotional processing circuits rather than motor functions. Genetic association studies further implicated DRD4 polymorphisms in several neuropsychiatric conditions. The exon III VNTR polymorphism (especially the 7-repeat allele) demonstrated associations with attention deficit hyperactivity disorder (ADHD) susceptibility and novelty-seeking personality traits [5] [10]. Additionally, postmortem studies revealed increased DRD4 expression in the prefrontal cortex of individuals with schizophrenia and in the amygdala of those with major depression [10]. Functionally, DRD4 modulates glutamatergic transmission and synaptic plasticity in cortical networks, positioning it as a key regulator of cognitive and emotional processing disrupted in multiple neuropsychiatric disorders.

Limitations of Non-Selective Dopaminergic Agents in Clinical Practice

Conventional dopaminergic agents exhibit significant clinical limitations stemming from their poor receptor subtype selectivity. First-generation antipsychotics like haloperidol bind with high affinity to D2R but also potently block DRD2, DRD3, and numerous other receptors including serotonin, histamine, and adrenergic receptors [3] [9]. This promiscuity underlies their problematic side effect profiles, including extrapyramidal symptoms (D2R blockade), hyperprolactinemia (D2R), and metabolic disturbances (off-target effects). Atypical antipsychotics such as clozapine exhibit somewhat higher DRD4 affinity relative to D2R, but still interact with dozens of non-dopaminergic targets [9]. The clinical consequences include cognitive impairment, weight gain, and cardiovascular effects that compromise long-term treatment adherence. Furthermore, these non-selective agents demonstrate limited efficacy for negative symptoms and cognitive deficits in schizophrenia, and minimal effectiveness in ADHD. The therapeutic imprecision of existing agents created a compelling rationale for developing highly selective DRD4 ligands that could precisely modulate specific dopaminergic pathways without disrupting related receptors.

Properties

Product Name

UCSF924

IUPAC Name

6-methyl-2-[(3-phenoxypropylamino)methyl]-1H-quinolin-4-one

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

InChI

InChI=1S/C20H22N2O2/c1-15-8-9-19-18(12-15)20(23)13-16(22-19)14-21-10-5-11-24-17-6-3-2-4-7-17/h2-4,6-9,12-13,21H,5,10-11,14H2,1H3,(H,22,23)

InChI Key

RPHDOVLXDYWDGF-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)NC(=CC2=O)CNCCCOC3=CC=CC=C3

Solubility

soluble

Canonical SMILES

CC1=CC2=C(C=C1)NC(=CC2=O)CNCCCOC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.